molecular formula C25H26N2O3S B11372516 N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11372516
M. Wt: 434.6 g/mol
InChI Key: UKBPXPNUGWHAOQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that features a unique structure combining an ethylphenyl group, an isopropyl group, and a dibenzo[c,e][1,2]thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core This core can be synthesized through a series of reactions, including cyclization and oxidation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: Its unique structure and reactivity make it a candidate for use in materials science and the development of new industrial processes.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives, as well as compounds with similar functional groups such as ethylphenyl and isopropyl groups.

Uniqueness

What sets N-(4-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse fields of research highlight its versatility and importance.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H26N2O3S/c1-4-18-9-12-20(13-10-18)26-25(28)16-27-23-14-11-19(17(2)3)15-22(23)21-7-5-6-8-24(21)31(27,29)30/h5-15,17H,4,16H2,1-3H3,(H,26,28)

InChI Key

UKBPXPNUGWHAOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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